N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-nitrophenyl)oxalamide
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Overview
Description
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-nitrophenyl)oxalamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a benzo[d][1,3]dioxole moiety and a nitrophenyl group, connected through an oxalamide linkage
Mechanism of Action
Target of Action
Similar compounds have been reported to target various cancer cell lines, including prostate (lncap), pancreatic (mia paca-2), and acute lymphoblastic leukemia (ccrf-cem) cancer cell lines .
Mode of Action
Similar compounds have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Biochemical Pathways
It is known that similar compounds modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure . This can lead to mitotic blockade and cell apoptosis, affecting the growth and proliferation of cancer cells .
Pharmacokinetics
Similar compounds have been found to obey lipinski’s rule of five, which suggests good bioavailability .
Result of Action
Similar compounds have been found to cause cell cycle arrest and induce apoptosis in cancer cells . This can lead to a decrease in the growth and proliferation of these cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-nitrophenyl)oxalamide typically involves a multi-step process. One common method includes the following steps:
Formation of Benzo[d][1,3]dioxole Intermediate: The benzo[d][1,3]dioxole moiety can be synthesized through a cyclization reaction involving catechol and formaldehyde under acidic conditions.
Nitration of Phenyl Ring:
Oxalamide Formation: The final step involves the coupling of the benzo[d][1,3]dioxole intermediate with the nitrophenyl group through an oxalamide linkage. This is typically done using oxalyl chloride and a suitable base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-nitrophenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, iron powder with hydrochloric acid.
Substitution: Halogenating agents, nitrating agents, sulfonating agents, and various nucleophiles.
Major Products Formed
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of amines from nitro groups.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-nitrophenyl)oxalamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anticancer properties, particularly in targeting specific cancer cell lines.
Materials Science: The compound’s unique structural features make it a candidate for developing new materials with specific electronic or optical properties.
Chemical Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industrial Applications: Potential use in the synthesis of advanced polymers and as a precursor for other complex organic compounds.
Comparison with Similar Compounds
Similar Compounds
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-aminophenyl)oxalamide: Similar structure but with an amino group instead of a nitro group.
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-nitrophenyl)oxalamide: Similar structure but with the nitro group in a different position on the phenyl ring.
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-chlorophenyl)oxalamide: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-nitrophenyl)oxalamide is unique due to the specific positioning of the nitro group, which can significantly influence its chemical reactivity and biological activity. The combination of the benzo[d][1,3]dioxole moiety and the nitrophenyl group through an oxalamide linkage provides a distinct framework for studying various chemical and biological phenomena.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-N'-(2-nitrophenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O6/c19-14(16-9-5-6-12-13(7-9)24-8-23-12)15(20)17-10-3-1-2-4-11(10)18(21)22/h1-7H,8H2,(H,16,19)(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQEBFHKJUXUXIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C(=O)NC3=CC=CC=C3[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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